molecular formula C6H10INO2S B2554929 6-(Iodomethyl)-4lambda6-thia-5-azaspiro[2.4]heptane 4,4-dioxide CAS No. 2253631-34-2

6-(Iodomethyl)-4lambda6-thia-5-azaspiro[2.4]heptane 4,4-dioxide

Cat. No.: B2554929
CAS No.: 2253631-34-2
M. Wt: 287.12
InChI Key: UOACTYLDBVAKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Iodomethyl)-4lambda6-thia-5-azaspiro[24]heptane 4,4-dioxide is a unique compound characterized by its spirocyclic structure, which includes an iodomethyl group and a thia-azaspiro core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Iodomethyl)-4lambda6-thia-5-azaspiro[2.4]heptane 4,4-dioxide typically involves the reaction of a suitable precursor with iodine under specific conditions. One common method involves the use of spirocyclic intermediates, which are then subjected to iodination reactions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the iodination process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Iodomethyl)-4lambda6-thia-5-azaspiro[2.4]heptane 4,4-dioxide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The thia-azaspiro core can undergo oxidation, resulting in the formation of sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can lead to the formation of thioethers or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

6-(Iodomethyl)-4lambda6-thia-5-azaspiro[2.4]heptane 4,4-dioxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Iodomethyl)-4lambda6-thia-5-azaspiro[2.4]heptane 4,4-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Iodomethyl)-4lambda6-thia-5-azaspiro[2.4]heptane 4,4-dioxide is unique due to the presence of both sulfur and iodine in its structure, which imparts distinct chemical reactivity and biological activity. This combination of elements is not commonly found in other spirocyclic compounds, making it a valuable compound for research and development .

Properties

IUPAC Name

6-(iodomethyl)-4λ6-thia-5-azaspiro[2.4]heptane 4,4-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10INO2S/c7-4-5-3-6(1-2-6)11(9,10)8-5/h5,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOACTYLDBVAKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(NS2(=O)=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.